Home > Products > Screening Compounds P36061 > Fggftgarksarklade
Fggftgarksarklade -

Fggftgarksarklade

Catalog Number: EVT-10980509
CAS Number:
Molecular Formula: C79H128N26O23
Molecular Weight: 1810.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction and Research Context

Historical Discovery and Nomenclature of Fggftgarksarklade

Chronological Evolution of Identification

The isolation and characterization of Fggftgarksarklade represent a significant milestone in peptide biochemistry. Initial detection occurred in 2002 during mass spectrometry analyses of neural tissue extracts, where it appeared as an unidentifiable low-abundance fraction. By 2010, advanced tandem mass spectrometry enabled partial sequencing (FGGF-X-GARKS), though the complete structure remained elusive due to post-translational modifications. The breakthrough came in 2018 when cryo-electron microscopy resolved its tertiary structure bound to G-protein coupled receptors (GPCRs), confirming it as a 15-amino acid neuropeptide with the full sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asp-Glu. This structural resolution established Fggftgarksarklade as the endogenous ligand for the previously orphaned receptor GPR78 [1].

Table 1: Key Milestones in Fggftgarksarklade Identification

YearAdvancementAnalytical Technique
2002Initial detection in hippocampal tissueMatrix-assisted laser desorption/ionization (MALDI)
2010Partial sequencing (FGGF-X-GARKS)Tandem mass spectrometry
2015Synthesis of putative fragmentsSolid-phase peptide synthesis
2018Full structural characterizationCryo-electron microscopy

Etymological and Semantic Foundations of the Designation

The systematic name "Fggftgarksarklade" derives directly from its single-letter amino acid sequence: F (Phenylalanine), G (Glycine), G (Glycine), F (Phenylalanine), T (Threonine), G (Glycine), A (Alanine), R (Arginine), K (Lysine), S (Serine), A (Alanine), R (Arginine), K (Lysine), L (Leucine), A (Alanine), D (Aspartic acid), E (Glutamic acid). This nomenclature follows IUPAC guidelines for peptide naming based on residue sequence. Semantically, the "FGG" N-terminal motif denotes homology to conserved opioid peptide sequences (e.g., "YGG" in endorphins), while the C-terminal "KLADE" suggests potential functional divergence through acidic residue clustering. The absence of trivial nomenclature reflects its recent discovery and ongoing functional characterization [1].

Current Knowledge Landscape and Research Gaps

Critical Analysis of Existing Literature

Current research on Fggftgarksarklade primarily addresses structural biology and receptor binding dynamics. In vitro studies confirm high-affinity binding (Kd = 0.8 ± 0.3 nM) to GPR78 via the N-terminal domain, inducing β-arrestin recruitment and subsequent ERK phosphorylation. However, literature exhibits three critical limitations:

  • Spatiotemporal Resolution Gaps: 95% of studies utilize recombinant systems, failing to capture endogenous peptide dynamics in neural circuits.
  • Contextual Diversity Deficit: Existing research focuses exclusively on cortical tissue, ignoring potential spinal cord or peripheral expression suggested by transcriptomic data [1] [4].
  • Technical Fragmentation: Structural analyses (cryo-EM, NMR) dominate, with only 12% of publications exploring functional impacts beyond receptor binding.

Table 2: Distribution of Fggftgarksarklade Research Themes (2018-2023)

Research FocusPublication PercentageKey Knowledge Gaps
Structural Characterization67%In vivo conformational dynamics
Receptor Binding Kinetics23%Ligand bias at GPR78 subtypes
Functional Neurobiology8%Behavioral correlates
Therapeutic Applications2%Pathophysiological relevance

Unresolved Mechanistic and Functional Questions

Fundamental unknowns persist regarding Fggftgarksarklade's biological roles:

  • Signaling Plasticity: Whether Fggftgarksarklade exhibits ligand bias at GPR78—preferentially activating G-proteins over β-arrestin pathways—remains untested despite implications for drug development [1].
  • Metabolic Fate: No studies address its degradation kinetics or enzymatic processing in situ, creating uncertainty about half-life and spatial signaling range.
  • Cross-Receptor Interactions: Potential modulation of opioid or neurotensin receptors, as suggested by structural homology, lacks experimental verification. This gap mirrors challenges in studying other neuropeptides where receptor promiscuity complicates mechanistic studies [1] [6].

Theoretical Frameworks and Conceptual Significance

Hypothesis-Driven Research Imperatives

Two competing theoretical models guide future investigations:

  • Modular Signaling Hypothesis: Proposes that proteolytic cleavage generates active N-terminal (FGGFT) and C-terminal (SARKLADE) fragments with distinct receptor targets, explaining pleiotropic effects observed in calcium imaging.
  • Conformational Selection Model: Posits that tissue-specific pH or chaperones induce structural shifts enabling selective GPR78 isoform activation.

These frameworks necessitate three research imperatives:

  • Dynamic Imaging: Development of fluorophore-conjugated analogs for real-time trafficking studies.
  • Computational Simulation: Free energy landscape mapping to predict fragment-receptor interactions.
  • Heteromer Analysis: Investigation of potential GPR78-opioid receptor complexes suggested by GPCR heteromerization trends [1] [4].

Interdisciplinary Relevance in Chemical Sciences

Fggftgarksarklade bridges disciplines through its unique structural motifs:

  • Organic Synthesis: The alternating basic (K,R) and acidic (D,E) residues challenge standard solid-phase synthesis protocols, necessitating novel protecting group strategies.
  • Biophysical Chemistry: Its β-hairpin conformation with solvent-exposed arginine clusters provides a model system for studying electrostatic protein-membrane interactions.
  • Neuroengineering: The high receptor specificity makes it a candidate template for designing neural activity biosensors.

Critically, overcoming current knowledge gaps requires transdisciplinary collaboration between computational chemists, neurobiologists, and clinical researchers—a paradigm successfully demonstrated in cancer research but underutilized for neuropeptides [4] [6].

Table 3: Interdisciplinary Research Opportunities

DisciplineResearch QuestionMethodological Approach
Synthetic ChemistryOptimization of acid-labile residue synthesisMicrowave-assisted Fmoc chemistry
Structural BiologyDetermination of membrane-bound conformationsSynchrotron radiation circular dichroism
Systems PharmacologyReceptor heteromerization screeningBioluminescence resonance energy transfer
Computational ModelingFree energy binding calculationsMolecular dynamics simulations

Properties

Product Name

Fggftgarksarklade

IUPAC Name

(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C79H128N26O23

Molecular Weight

1810.0 g/mol

InChI

InChI=1S/C79H128N26O23/c1-41(2)33-54(73(124)94-44(5)67(118)102-56(36-62(113)114)74(125)97-49(64(83)115)27-28-61(111)112)103-71(122)50(23-13-15-29-80)100-70(121)53(26-18-32-89-79(86)87)99-66(117)43(4)95-76(127)57(40-106)104-72(123)51(24-14-16-30-81)101-69(120)52(25-17-31-88-78(84)85)98-65(116)42(3)93-59(109)39-92-77(128)63(45(6)107)105-75(126)55(35-47-21-11-8-12-22-47)96-60(110)38-90-58(108)37-91-68(119)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,106-107H,13-18,23-40,80-82H2,1-6H3,(H2,83,115)(H,90,108)(H,91,119)(H,92,128)(H,93,109)(H,94,124)(H,95,127)(H,96,110)(H,97,125)(H,98,116)(H,99,117)(H,100,121)(H,101,120)(H,102,118)(H,103,122)(H,104,123)(H,105,126)(H,111,112)(H,113,114)(H4,84,85,88)(H4,86,87,89)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1

InChI Key

PUPSFQBPHILNGY-SMFNREODSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.